molecular formula C11H17N5 B11728980 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11728980
M. Wt: 219.29 g/mol
InChI Key: VCEVNMJGPCEUBE-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings connected via an ethyl group, making it a unique structure within the pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine typically involves the condensation of aldehyde pyrazole with different activated methylenes in an aqueous medium . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-4-amine
  • 1-Ethyl-1H-pyrazol-4-amine
  • 1-Phenyl-1H-pyrazol-4-amine

Comparison: 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole rings connected via an ethyl group. This structure imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-3-15-8-10(6-13-15)5-12-11-7-14-16(4-2)9-11/h6-9,12H,3-5H2,1-2H3

InChI Key

VCEVNMJGPCEUBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2)CC

Origin of Product

United States

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